2-(4-Ethoxyphenoxy)-4-methylaniline

Description

BenchChem offers high-quality 2-(4-Ethoxyphenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

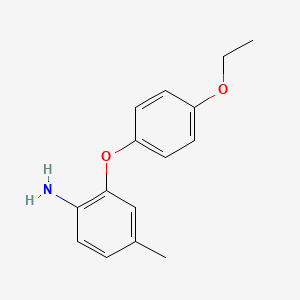

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSOWVIYBANPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenoxy)-4-methylaniline

Introduction

2-(4-Ethoxyphenoxy)-4-methylaniline is a polysubstituted aromatic compound featuring a diaryl ether linkage. This molecular architecture is of significant interest to researchers in drug discovery and materials science. The structure combines a substituted aniline, a common pharmacophore, with a phenoxy ether, a motif known for its conformational flexibility and presence in numerous bioactive molecules and advanced polymers.[1] Aromatic amines are foundational components in the synthesis of dyes, pharmaceuticals, and polymers, while the diaryl ether framework is a key structural element in various natural products and commercial chemicals, including antibiotics and herbicides.[1][2]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Ethoxyphenoxy)-4-methylaniline. It is designed to serve as a foundational resource for scientists, offering insights into its chemical identity, a plausible synthetic route, potential applications, and crucial safety protocols. As this is a niche research chemical, some data herein are computationally predicted or inferred from structurally analogous compounds, a standard practice for providing a robust and practical scientific overview.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the nomenclature, key identifiers, and structural representation of 2-(4-Ethoxyphenoxy)-4-methylaniline.

Nomenclature and Identifiers

The compound is systematically named based on the substitution pattern of the aniline core. The molecular formula and weight have been confirmed by chemical suppliers.[3][4][5] A specific CAS number has not been publicly assigned, which is common for novel or rare research chemicals.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Ethoxyphenoxy)-4-methylaniline | - |

| Synonyms | Benzenamine, 2-(4-ethoxyphenoxy)-4-methyl- | - |

| Molecular Formula | C₁₅H₁₇NO₂ | [3][4][5] |

| Molecular Weight | 243.30 g/mol | [3][4][5] |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | (Predicted) |

| InChI Key | (Predicted) | (Predicted) |

| CAS Number | Not Available | - |

Molecular Structure

The structure consists of a 4-methylaniline (p-toluidine) ring that is substituted at the 2-position with a 4-ethoxyphenoxy group. The ether linkage provides rotational freedom, influencing the molecule's three-dimensional conformation and its potential interactions with biological targets or polymer matrices.

***Figure 1:** 2D Chemical Structure of 2-(4-Ethoxyphenoxy)-4-methylaniline.*

***Figure 1:** 2D Chemical Structure of 2-(4-Ethoxyphenoxy)-4-methylaniline.*

Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in both chemical and biological systems. These parameters are critical for designing experimental protocols, predicting bioavailability in drug development, and determining suitability for material applications. The following data is a combination of supplier information and scientifically-backed computational predictions.

Summary of Properties

| Property | Predicted Value | Notes and Context |

| Physical State | Solid | Based on analogous substituted diphenylamines and ethers.[6][7][8] |

| Melting Point | Not Determined | Expected to be higher than aniline due to increased molecular weight and size. |

| Boiling Point | > 300 °C | High boiling point is characteristic of diaryl ethers and substituted anilines.[6][8] |

| pKa (Conjugate Acid) | ~4.0 - 4.5 | The aniline nitrogen is a weak base. Electron-donating groups on the ring typically increase basicity, but the bulky ether at the ortho position may introduce steric hindrance.[9] |

| LogP (Octanol/Water) | ~4.5 | The molecule is highly lipophilic due to its two aromatic rings and ethyl group, suggesting low aqueous solubility but good membrane permeability. This is higher than simpler anilines or diphenyl ether.[6][7] |

| Aqueous Solubility | Very Low | Predicted based on high LogP value. Soluble in common organic solvents like ethanol, DMSO, and DMF.[8] |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (2 from ether oxygens, 1 from nitrogen) | The ether oxygens and the nitrogen lone pair can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | 47.5 Ų | This value is within the range often considered favorable for oral bioavailability in drug candidates. |

Synthesis and Characterization

As a specialized chemical, 2-(4-Ethoxyphenoxy)-4-methylaniline is not produced on a large industrial scale. Its synthesis is typically achieved through cross-coupling reactions. The Ullmann condensation is a classic and robust method for forming diaryl ether linkages.[1][10]

Proposed Synthetic Pathway: Ullmann Condensation

The most logical and field-proven approach for synthesizing this molecule is the copper-catalyzed Ullmann condensation.[10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a base. For this target molecule, the reaction would couple 2-Bromo-4-methylaniline with 4-ethoxyphenol. The use of a copper(I) catalyst, often with a chelating ligand, can facilitate the reaction under milder conditions than the traditional high-temperature protocol.[1][11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis, from reaction setup to final product purification.

Sources

- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

2-(4-Ethoxyphenoxy)-4-methylaniline chemical structure and molecular weight

Chemical Profile & Structural Analysis[1][2][3]

2-(4-Ethoxyphenoxy)-4-methylaniline is a specialized diaryl ether intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs) and agrochemical active ingredients. Its structure features an electron-rich aniline core substituted with a lipophilic 4-ethoxyphenoxy moiety at the ortho position, a configuration critical for inducing conformational locks in bioactive ligands.

Physicochemical Properties Table[3][4][5][6]

| Property | Value | Technical Note |

| CAS Number | 946774-49-8 | Verified Identifier |

| Molecular Formula | C₁₅H₁₇NO₂ | |

| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 |

| IUPAC Name | 2-(4-ethoxyphenoxy)-4-methylaniline | |

| InChI Key | IWCSOWVIYBANPV-UHFFFAOYSA-N | Standard identifier for database integration |

| SMILES | CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | Useful for cheminformatics modeling |

| Appearance | Off-white to pale brown solid | Oxidation sensitive (store under inert gas) |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility |

Synthetic Pathways & Causality

The synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline requires a strategy that prevents the oxidation of the amine while forming the ether linkage. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Protocol Design: The "Nitro-Activation" Route

This pathway is selected over Ullmann coupling because the ortho-nitro group activates the ring for substitution without requiring copper catalysts, which simplifies purification and reduces heavy metal impurities in the final API.

Step 1: Diaryl Ether Formation (SNAr)

-

Reagents: 2-Fluoro-4-methyl-1-nitrobenzene (Electrophile), 4-Ethoxyphenol (Nucleophile), Potassium Carbonate (Base).

-

Solvent: DMF or NMP (Polar aprotic).

-

Mechanism: The base deprotonates the phenol. The phenoxide ion attacks the carbon bearing the fluorine. The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of fluoride.

-

Critical Control Point: Temperature must be controlled (80–100°C) to prevent ether cleavage or polymerization.

Step 2: Chemoselective Reduction

-

Reagents: H₂ (gas) + Pd/C (catalyst) OR Iron powder + NH₄Cl (Bechamp reduction).

-

Causality: Catalytic hydrogenation is cleaner for small scale, but Iron/NH₄Cl is often preferred in scale-up to prevent dehalogenation if other sensitive groups are present (though not applicable here, it is a standard safety preference).

-

Outcome: The nitro group (-NO₂) is reduced to the target amine (-NH₂).

Experimental Workflow Diagram

Figure 1: Step-wise synthetic workflow for CAS 946774-49-8 utilizing nitro-activation strategy.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Signals:

-

Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.0 ppm, 2H). This confirms the integrity of the ethyl tail.

-

Methyl Group: A sharp singlet at ~2.2 ppm (3H) attached to the aniline ring.

-

Amine Protons: A broad singlet around 3.5–5.0 ppm (2H, exchangeable with D₂O).

-

Aromatic Region: Two distinct ring systems. The phenoxy ring will show an AA'BB' pattern (para-substitution), while the aniline ring will show an ABC pattern (1,2,4-substitution).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 244.3 m/z.

-

Fragmentation: Loss of the ethyl group (M-28) is a common fragmentation pathway in high-energy collisions.

Application in Drug Discovery[9]

This molecule acts as a "Privileged Scaffold" in medicinal chemistry, particularly for Type II Kinase Inhibitors .

Mechanism of Action (Scaffold Logic)

In many kinase inhibitors (e.g., structures similar to Ibrutinib or Gefitinib), the aniline nitrogen forms a critical hydrogen bond with the "Hinge Region" of the kinase ATP-binding site.

-

The Phenoxy Group: Extends into the hydrophobic back-pocket (selectivity pocket) of the enzyme.

-

The Ethoxy Tail: Provides steric bulk and lipophilicity, often improving cell membrane permeability and potency against specific mutant kinases.

-

The Methyl Group: Restricts rotation of the aniline ring, locking the molecule into a bioactive conformation (atropisomerism control).

Drug Discovery Logic Diagram

Figure 2: Pharmacophore mapping of the molecule's functional groups to kinase inhibitor design principles.

Safety & Handling Protocols

As an aniline derivative, this compound must be handled as a potential sensitizer and toxicant.

-

Storage: Store at 2-8°C under Argon. Anilines oxidize to colored impurities (azo compounds) upon air exposure.

-

PPE: Nitrile gloves and chemical safety goggles are mandatory.

-

Spill Cleanup: Do not use bleach (forms chloroamines). Use absorbent pads and dispose of as hazardous organic waste.

References

-

PubChem. (2024).[1] Compound Summary: 2-Ethoxy-4-methylaniline (Structural Analog).[2] National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Data Gap: A Technical Safety & Toxicity Profile of 2-(4-Ethoxyphenoxy)-4-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and the Precautionary Principle

In the landscape of chemical research and drug development, we are often confronted with novel molecules for which comprehensive safety and toxicological data are not yet established. 2-(4-Ethoxyphenoxy)-4-methylaniline is one such compound. As of the writing of this guide, a complete, officially registered Safety Data Sheet (SDS) and a thorough toxicological profile for this specific molecule are not publicly available.

This guide, therefore, adopts a precautionary and predictive approach rooted in the toxicological principle of structural analogy or "read-across." We will construct a robust, research-grade safety profile by analyzing data from structurally similar compounds, primarily 4-Phenoxyaniline , and the broader toxicological class of aromatic amines. This methodology allows us to anticipate potential hazards and establish safe handling protocols, ensuring that scientific rigor is maintained even in the absence of direct data. For researchers, this approach is not just a workaround; it is a critical thinking exercise in chemical safety, demanding a deep understanding of structure-activity relationships.

Chemical Identity and Known Properties

While a full experimental profile is lacking, the fundamental chemical identity of 2-(4-Ethoxyphenoxy)-4-methylaniline provides the basis for our analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 243.30 g/mol | Santa Cruz Biotechnology |

| Structure | ||

| 2-(4-Ethoxyphenoxy)-4-methylaniline | ||

| Aniline Core | ||

| Phenoxy Group | ||

| Ethoxy Group | ||

| Methyl Group |

The structure reveals a substituted aniline core, which is the primary driver of its anticipated toxicological properties. The presence of a phenoxy ether linkage is also a key feature for toxicological read-across.

Predictive Hazard Assessment via Structural Analogy

The primary analogue for this assessment is 4-Phenoxyaniline (CAS 139-59-3) , which shares the core phenoxy-aniline structure. Data from other substituted anilines will supplement this analysis where relevant.

GHS Hazard Classification (Predicted)

Based on analogues, 2-(4-Ethoxyphenoxy)-4-methylaniline is predicted to fall under the following GHS classifications. This is a working hypothesis for risk assessment and laboratory safety procedures.

| Hazard Class | Category | Hazard Statement | Basis of Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1][3][4] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [1][4][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [4][6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1/2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | [1][5][7] |

Expert Rationale: The aniline moiety is a well-known structural alert for potential carcinogenicity and mutagenicity, often following metabolic activation in the liver. Skin and eye irritation are common for aromatic amines. Furthermore, skin sensitization is a frequent concern with such structures.[1][4] The high toxicity to aquatic life is also a common feature of many aniline derivatives.[5][7]

Comprehensive Toxicity Profile (Inferred)

This profile synthesizes findings from analogue compounds to provide a predictive overview for 2-(4-Ethoxyphenoxy)-4-methylaniline.

-

Acute Toxicity: Expected to be harmful if swallowed, with potential for harm via dermal contact or inhalation as well.[4] The primary risk upon acute exposure is systemic toxicity rather than immediate corrosive effects.

-

Skin and Eye Irritation: Direct contact is likely to cause moderate skin irritation and serious eye irritation.[2][3][6]

-

Sensitization: There is a strong potential for this compound to act as a skin sensitizer, meaning initial exposures may prime the immune system, leading to a significant allergic reaction upon subsequent contact.[1][3]

-

Carcinogenicity & Genotoxicity: This is a significant point of concern. Aniline and many of its derivatives are classified as suspected carcinogens (IARC Group 2A or 2B). The mechanism often involves metabolic N-hydroxylation to form reactive species that can form DNA adducts.[4][6] Therefore, 2-(4-Ethoxyphenoxy)-4-methylaniline must be handled as a suspected carcinogen and mutagen.

-

Organ-Specific Toxicity: Prolonged or repeated exposure to aniline-type compounds can lead to damage to organs, particularly the liver and spleen, and can induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[7]

-

Ecotoxicity: Phenoxy-aniline structures are often poorly biodegradable and can be very toxic to aquatic organisms, posing a significant environmental hazard if released.[1][5][7]

Experimental Protocols for Safe Handling

The following protocols are based on the predicted hazard profile and should be considered mandatory for any work involving 2-(4-Ethoxyphenoxy)-4-methylaniline.

Protocol 4.1: Engineering Controls & Personal Protective Equipment (PPE)

This workflow is a self-validating system; failure to adhere to any step compromises the entire safety envelope.

-

Work Area Designation: All work must be conducted within a certified chemical fume hood to prevent inhalation exposure. The work area should be clearly marked with signage indicating a "Suspected Carcinogen."

-

Ventilation Check: Before starting work, verify the fume hood has a face velocity between 80-120 feet per minute. Document this check in the laboratory notebook.

-

PPE - Body Protection: A flame-resistant lab coat is required. For handling larger quantities (>1g), a chemically resistant apron over the lab coat is mandated.

-

PPE - Hand Protection: Double-gloving with nitrile gloves is required. The outer glove must be changed immediately upon any suspected contact with the substance. Causality: Nitrile provides good splash protection, but no glove material is impervious indefinitely. Double-gloving provides a critical time buffer in case of a breach in the outer layer.

-

PPE - Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For any procedure with a splash risk (e.g., dissolution, transfer), a full-face shield must be worn over the safety glasses.

-

Waste Segregation: All solid waste (gloves, wipes, contaminated filter paper) must be disposed of in a dedicated, sealed hazardous waste container labeled "Carcinogen Waste." Liquid waste must be collected in a separate, sealed container.

Protocol 4.2: Emergency Response Procedures

Immediate and correct response is critical to mitigate exposure.

-

Skin Exposure:

-

Immediately remove all contaminated clothing while under a safety shower.

-

Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

-

Seek immediate medical attention. Provide the medical team with a copy of this safety guide.

-

-

Eye Exposure:

-

Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention from an ophthalmologist.

-

-

Inhalation:

-

Remove the individual to fresh air immediately.[8]

-

If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

Call for immediate medical assistance.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.[8]

-

If the person is conscious, have them drink one to two glasses of water.

-

Seek immediate medical attention.

-

Visualization of Safety Concepts

Diagram 1: Read-Across Toxicological Assessment Logic

Caption: Logic for inferring hazards via structural analogy.

Diagram 2: Mandatory Safe Handling Workflow

Caption: A non-negotiable workflow for handling the compound.

References

-

Chemsrc. (2025). MSDS for 4-Phenoxyaniline. Retrieved February 22, 2026, from [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-Ethoxy-4-methylaniline. Retrieved February 22, 2026, from [Link]

Sources

- 1. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in Organic Solvents

This guide provides a comprehensive overview of the principles, experimental determination, and theoretical modeling of the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the dissolution behavior of this compound for applications such as crystallization, purification, and formulation.

Introduction to 2-(4-Ethoxyphenoxy)-4-methylaniline and its Physicochemical Profile

2-(4-Ethoxyphenoxy)-4-methylaniline is a complex organic molecule featuring several functional groups that dictate its physicochemical properties, including its solubility. The structure consists of a central aniline core substituted with a methyl group and a phenoxy group, which in turn is substituted with an ethoxy group.

Molecular Structure:

The presence of the primary amine (-NH2) and ether linkages (-O-) allows for hydrogen bonding with protic solvents, while the aromatic rings and the methyl and ethyl groups contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. Understanding this solubility is crucial for process development, as it directly impacts crystallization yield, purity, and bioavailability in pharmaceutical formulations.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

The principle of "like dissolves like" is a useful heuristic.[1] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the mixed polarity of 2-(4-Ethoxyphenoxy)-4-methylaniline, it is expected to exhibit moderate solubility in a range of solvents.

Experimental Determination of Solubility

Accurate solubility data is obtained through meticulous experimental work. The following section details a robust protocol for determining the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline.

Materials and Apparatus

-

Solute: 2-(4-Ethoxyphenoxy)-4-methylaniline (purity > 99%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control (±0.1 °C)

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Experimental Workflow: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining equilibrium solubility.[2]

Caption: Workflow for the isothermal saturation method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of 2-(4-Ethoxyphenoxy)-4-methylaniline to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.

-

Sampling and Filtration: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours for the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

Gravimetric Analysis (Optional but Recommended for Validation): Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of the dissolved solute.

-

Quantitative Analysis (HPLC/UV-Vis):

-

Calibration: Prepare a series of standard solutions of 2-(4-Ethoxyphenoxy)-4-methylaniline of known concentrations in the solvent of interest. Generate a calibration curve by plotting absorbance (UV-Vis) or peak area (HPLC) against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute and m_solvent are the masses of the solute and solvent, respectively.

-

M_solute and M_solvent are the molar masses of the solute and solvent, respectively.

-

Predicted Solubility Profile and Solvent Selection

Based on the structure of 2-(4-Ethoxyphenoxy)-4-methylaniline, the following solubility trends are anticipated:

-

High Solubility: In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the aromatic rings and the polar functional groups.

-

Moderate Solubility: In alcohols (methanol, ethanol) and ketones (acetone). The hydrogen bonding capability of these solvents will interact favorably with the amine and ether groups, but the nonpolar portions of the molecule may limit solubility compared to more polar aprotic solvents.

-

Low Solubility: In nonpolar solvents such as hexane and cyclohexane. The energy required to break the crystal lattice of the solute will not be sufficiently compensated by the weak van der Waals interactions with these solvents.

The following table summarizes the predicted solubility and the rationale for solvent selection:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Moderate | Investigates the effect of hydrogen bonding on solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Evaluates the role of dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Explores solubility in solvents with ether functional groups, similar to a part of the solute molecule. |

| Chlorinated | Dichloromethane | High | Assesses solubility in solvents with good solvating power for a wide range of organic compounds. |

| Aromatic | Toluene | Moderate | Examines the impact of π-π stacking interactions between the solvent and the aromatic rings of the solute. |

| Nonpolar | n-Hexane | Low | Establishes the lower limit of solubility and highlights the importance of polar interactions for this compound. |

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be applied to correlate the data and derive thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[2] It is expressed as:

ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A , B , and C are empirical parameters determined by fitting the equation to the experimental data.

The van't Hoff Equation

The van't Hoff equation can be used to estimate the apparent enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ln(x) = -ΔH_sol / (RT) + ΔS_sol / R

Where:

-

R is the ideal gas constant.

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the determination of the thermodynamic driving forces of the dissolution process.

Caption: From experimental data to thermodynamic parameters.

Conclusion

This technical guide has outlined a comprehensive framework for understanding and determining the solubility of 2-(4-Ethoxyphenoxy)-4-methylaniline in organic solvents. By combining a robust experimental methodology with theoretical modeling, researchers can obtain high-quality solubility data and gain insights into the thermodynamic properties of the dissolution process. This knowledge is fundamental for the successful development of processes involving this compound, from synthesis and purification to formulation and final application.

References

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Ethoxyphenoxy)-4-methylaniline

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-(4-Ethoxyphenoxy)-4-methylaniline, a molecule of interest for researchers and drug development professionals. Understanding the thermal and chemical resilience of this compound is paramount for predicting its shelf-life, ensuring patient safety, and meeting stringent regulatory standards.[1][2][3]

The purpose of stability testing is to see how the quality of a drug substance changes over time due to environmental factors like temperature, humidity, and light.[4][5] This information is used to determine a re-test period for the API and to recommend storage conditions.[4][5]

This document will delve into the core analytical techniques and regulatory frameworks that govern stability assessment. We will explore the causal relationships behind experimental choices and present self-validating protocols designed to yield robust and reliable data. The insights provided herein are grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).[5][6][7]

Chemical Structure:

-

Name: 2-(4-Ethoxyphenoxy)-4-methylaniline

Part 1: Foundational Stability Assessment

The initial phase of stability assessment involves characterizing the intrinsic thermal properties of 2-(4-Ethoxyphenoxy)-4-methylaniline. This is primarily achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a baseline understanding of the material's behavior when subjected to thermal stress.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10] It is widely used to determine critical properties like melting points, which are indicative of purity, and to detect polymorphic transitions or decomposition events.[10][11][12]

Causality in Experimental Design:

The choice of heating rate in DSC is a critical parameter. A slower heating rate provides better resolution of thermal events, but can broaden peaks. A faster rate increases sensitivity but may obscure closely occurring transitions. A rate of 10°C/min is often a good starting point for initial characterization, balancing resolution and analysis time. The use of an inert nitrogen atmosphere is crucial to prevent oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the molecule's stability.

Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at 25°C.

-

Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and peak maximum for each event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is essential for determining the temperature at which the compound begins to decompose and for quantifying weight loss due to desolvation or degradation.[14][15][16]

Causality in Experimental Design:

TGA is performed under a controlled atmosphere to understand specific degradation pathways. An inert atmosphere (nitrogen) is used to assess thermal decomposition without the influence of oxygen. The heating rate influences the temperature at which weight loss occurs; a slower rate can provide a more accurate decomposition onset temperature.

Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of 2-(4-Ethoxyphenoxy)-4-methylaniline into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Equilibrate at 30°C.

-

Heat the sample from 30°C to 500°C at a rate of 10°C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant weight loss begins.

Illustrative Data Summary:

| Parameter | Method | Result (Illustrative) | Interpretation |

| Melting Point (Onset) | DSC | 155°C | Indicates the transition from solid to liquid phase. |

| Decomposition (Onset) | DSC | 250°C | Exothermic event suggesting thermal decomposition. |

| Decomposition (5% Weight Loss) | TGA | 260°C | Temperature at which 5% of the material has degraded. |

Part 2: Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[17] These studies help in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][17][18] The conditions used are more severe than accelerated stability testing.[17]

Logical Framework for Stress Testing:

The workflow for forced degradation is designed to systematically expose 2-(4-Ethoxyphenoxy)-4-methylaniline to a variety of stress conditions to mimic potential environmental exposures during its lifecycle.

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies:

The goal is to achieve 2-20% degradation of the API to ensure that degradation products are detectable without excessively breaking down the main component.[19]

2.1 Hydrolytic Degradation:

-

Acid Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1N HCl.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1N NaOH.

-

Maintain the solution at room temperature for 48 hours.

-

Withdraw samples at time points and neutralize before analysis.

-

2.2 Oxidative Degradation:

-

Dissolve the API in a suitable solvent.

-

Add 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at time points for analysis.

2.3 Photolytic Degradation:

-

Expose a solid sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both samples at the end of the exposure period.

2.4 Thermal Degradation:

-

Store a solid sample of the API in an oven at 80°C for 7 days.

-

Analyze the sample for degradation products.

Part 3: Long-Term Stability Studies (ICH Guidelines)

Formal stability studies are conducted under prescribed conditions to establish a re-test period for the API.[20] These studies are governed by the ICH Q1A(R2) guideline.[4][5][6][7]

Experimental Design based on ICH Q1A(R2):

The workflow for a formal stability study is a structured, long-term process involving multiple batches and time points to ensure the reliability of the data.

Caption: Workflow for ICH-compliant long-term stability studies.

Protocol for Long-Term Stability Study:

-

Batch Selection: Use at least three primary batches of 2-(4-Ethoxyphenoxy)-4-methylaniline.[5] The manufacturing process for these batches should simulate that of production-scale batches.[21]

-

Container Closure System: Package the API in the container closure system proposed for storage and distribution.[21][22]

-

Storage Conditions and Testing Frequency:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.[3]

-

-

Stability-Indicating Tests: At each time point, the samples should be tested for attributes susceptible to change, which may include:

-

Appearance

-

Assay

-

Degradation products (impurities)

-

Moisture content

-

A "significant change" for an API is defined as a failure to meet its specification.[5]

Conclusion

The thermodynamic stability assessment of 2-(4-Ethoxyphenoxy)-4-methylaniline is a multi-faceted process that combines foundational thermoanalytical techniques with rigorous, long-term stability and forced degradation studies. The methodologies outlined in this guide, from initial DSC and TGA scans to comprehensive ICH-compliant stability trials, provide the necessary framework to thoroughly characterize the stability profile of this molecule. By adhering to these scientifically grounded and regulatory-compliant protocols, researchers and drug developers can ensure the quality, safety, and efficacy of their products, ultimately safeguarding patient health and facilitating successful regulatory submissions.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.).

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.).

- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11).

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. (2025, October 16).

- Differential Scanning Calorimetry - Coriolis Pharma. (n.d.).

- Q1A(R2) Guideline - ICH. (2010, February 2).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8).

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).

- Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals - ResearchGate. (2025, August 6).

- Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. (n.d.).

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).

- Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. (n.d.).

- Stability testing of existing active substances and related finished products | EMA. (2023, July 13).

- 2-(4-Ethoxyphenoxy)-4-methylaniline | SCBT - Santa Cruz Biotechnology. (2026, January 4).

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).

- 2-(4-Ethoxyphenoxy)-4-methylaniline | SCBT - Santa Cruz Biotechnology. (2026, February 20).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).

- Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products - The Truth Pill. (2018, February 1).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. japsonline.com [japsonline.com]

- 4. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. veeprho.com [veeprho.com]

- 11. quercus.be [quercus.be]

- 12. resolvemass.ca [resolvemass.ca]

- 13. veeprho.com [veeprho.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. skztester.com [skztester.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajpsonline.com [ajpsonline.com]

- 19. onyxipca.com [onyxipca.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. thetruthpill.in [thetruthpill.in]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

CAS number and registry information for 2-(4-Ethoxyphenoxy)-4-methylaniline

An In-Depth Technical Guide to 2-(4-Ethoxyphenoxy)-4-methylaniline for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenoxy)-4-methylaniline, a substituted diaryl ether aniline with potential applications in pharmaceutical development and fine chemical synthesis. This document consolidates available registry information, physicochemical properties, and safety protocols. Furthermore, it outlines a logical, field-proven synthetic pathway and robust analytical methodologies for the characterization and quality control of the compound. Designed for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of handling and utilizing this specific chemical entity.

Chemical Identity and Core Properties

2-(4-Ethoxyphenoxy)-4-methylaniline is a poly-functionalized aromatic compound. Its structure, featuring a diaryl ether linkage, an ethoxy group, a methyl group, and a primary amine, makes it a versatile building block in organic synthesis. The aniline moiety, in particular, is a common pharmacophore in medicinal chemistry, though its potential for metabolic toxicity requires careful consideration in drug design.[1]

While a specific CAS number for 2-(4-Ethoxyphenoxy)-4-methylaniline is not prominently listed in major public databases like PubChem as of early 2026, its molecular formula and weight have been determined.[2] This suggests it is a specialized research chemical or intermediate. For procurement and regulatory purposes, it is critical to refer to the supplier's Certificate of Analysis for lot-specific data and identifiers.[2][3][4]

Table 1: Physicochemical and Registry Information for 2-(4-Ethoxyphenoxy)-4-methylaniline

| Property | Value | Source |

| IUPAC Name | 2-(4-Ethoxyphenoxy)-4-methylaniline | N/A |

| Molecular Formula | C15H17NO2 | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| CAS Number | Not widely listed. Verify with supplier. | N/A |

| Physical Form | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate). Low solubility in water is predicted. | N/A |

Synthesis and Mechanistic Insights: A Proposed Pathway

The proposed two-step synthesis starts from readily available precursors: 2-bromo-4-methylaniline (or its amino-protected form) and 4-ethoxyphenol.

Experimental Protocol: Proposed Synthesis

Step 1: Amino Group Protection

-

Rationale: The primary amine of 2-bromo-4-methylaniline is a nucleophile and can interfere with the subsequent etherification reaction. Protection, for instance as an amide, is a standard strategy to prevent side reactions. Acetylation is a common and easily reversible method.

-

Procedure:

-

Dissolve 2-bromo-4-methylaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-bromo-4-methylphenyl)acetamide.

-

Step 2: Ullmann Condensation for Diaryl Ether Formation

-

Rationale: The Ullmann reaction is a classic method for forming diaryl ethers via a copper-catalyzed nucleophilic aromatic substitution. It is particularly effective for coupling an aryl halide with a phenol.

-

Procedure:

-

Combine the protected aniline from Step 1 (1.0 eq), 4-ethoxyphenol (1.2 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a high-boiling point polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by TLC or HPLC. The reaction may take 12-24 hours.

-

After cooling, dilute the mixture with water and extract the product with a solvent like ethyl acetate.

-

Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The final step is to remove the acetyl protecting group to reveal the target primary amine. This is typically achieved by hydrolysis under acidic or basic conditions.

-

Procedure:

-

Dissolve the purified product from Step 2 in a mixture of methanol and water.

-

Add a strong base like sodium hydroxide (excess) and heat the mixture to reflux for 2-6 hours.

-

Monitor the deprotection by TLC.

-

After completion, cool the reaction, neutralize with acid (e.g., HCl), and extract the final product, 2-(4-Ethoxyphenoxy)-4-methylaniline, with ethyl acetate.

-

Wash, dry, and concentrate the organic layer. The final product can be further purified by recrystallization or column chromatography.

-

Visualization of Synthetic Workflow

Caption: Proposed three-step synthesis of 2-(4-Ethoxyphenoxy)-4-methylaniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for separating aniline derivatives from starting materials and byproducts based on their polarity.[5]

-

Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

-

Validation: The purity is determined by the peak area percentage of the main component.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Causality: GC-MS is a powerful technique for identifying compounds by separating them based on boiling point and then determining their mass-to-charge ratio, which provides a molecular fingerprint.[6] For polar anilines, derivatization may be necessary to improve volatility and peak shape.[6]

-

Protocol:

-

(Optional) Derivatization: Acetylate the amine with acetic anhydride to increase volatility if needed.

-

System: Agilent 7890A GC with 5975C MS or equivalent.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min.

-

Injector: Splitless mode, 250°C.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

-

Validation: The identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a reference standard.

-

Visualization of Analytical Workflow

Caption: Integrated workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

Substituted anilines are foundational scaffolds in medicinal chemistry.[7][8] The diaryl ether motif is also present in numerous biologically active compounds, contributing to conformational rigidity and metabolic stability. The specific combination in 2-(4-Ethoxyphenoxy)-4-methylaniline makes it an attractive intermediate for creating libraries of novel compounds for screening.

-

Kinase Inhibitors: The aniline scaffold is a key component of many ATP-competitive kinase inhibitors used in oncology. The amine can act as a crucial hydrogen bond donor, anchoring the molecule in the kinase hinge region.

-

Anticancer Agents: Phenoxy-N-phenylaniline derivatives have been investigated as inhibitors of oncogenic pathways, such as the c-Myc pathway in colorectal cancer.[9]

-

Neurological Agents: The versatility of the aniline structure allows for modifications that can target receptors and enzymes within the central nervous system.[7]

The development of any drug candidate based on this scaffold must include early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The aniline core, while useful, can be susceptible to metabolic oxidation by liver enzymes, potentially leading to toxic metabolites.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous aniline compounds should be used to establish handling protocols. Aniline derivatives are generally classified as harmful if swallowed, and can cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][12] Handle in a well-ventilated area or under a chemical fume hood.[12][13]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[10][13]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][13] It is advisable to protect the compound from light to maintain product quality.[10]

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Methoxy-2-methylaniline.

- Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet for N-Methylaniline.

- Aldrich. (2024, March 7). Safety Data Sheet for N-Methylaniline.

-

PubChem. (n.d.). 4-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2021, July 30). Safety Data Sheet for 4,4'-Methylenebis(2-ethylaniline).

-

PubChem. (n.d.). 2-Ethoxy-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Synblock. (n.d.). CAS 946698-89-1 | 4-(3-Ethoxyphenoxy)-3-methylaniline.

- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylaniline 98%.

- ChemicalBook. (2025, July 16). 4-ETHOXY-2-METHYLANILINE.

-

PubChemLite. (n.d.). 2-(4-ethoxyphenoxy)aniline. Retrieved from [Link]

- Unnamed Pharmaceutical Intermediate Manufacturer. (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.

- Matrix Scientific. (n.d.). 2-(2-Methoxyphenoxy)-4-methylaniline.

- University of Michigan. (2018, November 22). Researchers harness visible light to develop safer building block for drug discovery.

- National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. In Toxicological Profile for Methylenedianiline.

- Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

- Beilstein-Institut. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry.

- MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.

- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.

- PubMed. (2020, July 15). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. news-medical.net [news-medical.net]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Determination of Melting and Boiling Points for 2-(4-Ethoxyphenoxy)-4-methylaniline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of the novel compound 2-(4-Ethoxyphenoxy)-4-methylaniline. In the absence of established literature values for these fundamental physicochemical properties, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings, offers detailed, field-proven protocols, and discusses the critical aspects of data interpretation and instrument validation. The methodologies described herein are grounded in internationally recognized standards, including those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reliable data essential for regulatory submissions, material characterization, and process development in the pharmaceutical and chemical industries.

Introduction: The Criticality of Phase Transition Data

The melting point and boiling point are cornerstone physicochemical parameters that provide profound insights into the identity, purity, and physical behavior of a crystalline organic compound such as 2-(4-Ethoxyphenoxy)-4-methylaniline. The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure, while the boiling point is the temperature at which its vapor pressure equals the external pressure.[1][2][3][4] For drug development professionals, these values are not mere data points; they are critical determinants for:

-

Compound Identification and Characterization: A sharp, well-defined melting point is a hallmark of a pure substance.[5]

-

Purity Assessment: The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon known as melting point depression.[6][7][8][9]

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which has significant implications for its stability, solubility, and bioavailability.[10][11]

-

Process Chemistry and Formulation Development: Knowledge of these thermal properties is essential for designing crystallization processes, drying procedures, and selecting appropriate formulation strategies.

Given the novelty of 2-(4-Ethoxyphenoxy)-4-methylaniline, a systematic and rigorous approach to determining these properties is paramount. This guide provides the necessary protocols to achieve this.

Theoretical Foundations and Method Selection

Melting Point Determination: A Thermodynamic Perspective

The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces that maintain the ordered crystal lattice.[9] For a pure substance, this transition occurs at a specific temperature. However, the presence of impurities disrupts the crystal lattice, making it less stable and requiring less energy to break down.[9] This results in a lower melting point. The melting range, the span from the appearance of the first liquid droplet to complete liquefaction, provides an indication of purity; a narrow range (typically < 1°C) suggests high purity.

Method Selection Rationale: The capillary method is the most widely accepted and versatile technique for determining the melting point of powdered crystalline solids. It is recognized by major pharmacopeias and regulatory bodies like the OECD.[12][13][14][15][16] This method offers a good balance of accuracy, sample economy, and applicability across a wide temperature range. We will detail protocols for both a traditional oil bath apparatus (Thiele tube) and a modern digital melting point apparatus.

Boiling Point Determination: Vapor Pressure Equilibrium

The boiling point of a liquid is reached when its vapor pressure equals the surrounding atmospheric pressure.[1][2][3][4] Since atmospheric pressure can vary with altitude and weather conditions, it is crucial to record the pressure at which the boiling point is determined. For small quantities of a substance, as is often the case in research and development, the Siwoloboff method is a highly effective micro-technique.[17][18][19][20]

Method Selection Rationale: The Siwoloboff method is ideal for determining the boiling point of 2-(4-Ethoxyphenoxy)-4-methylaniline at the research stage due to its minimal sample requirement (a few microliters).[17][21] This is particularly advantageous when dealing with newly synthesized compounds where material may be scarce.

Apparatus and Materials

| Parameter | Apparatus/Material | Specification/Purpose |

| Melting Point | Digital Melting Point Apparatus | With controlled heating ramp and digital temperature display. |

| Thiele Tube | For oil bath-based melting point determination.[5][22][23] | |

| Capillary Tubes | Thin-walled, sealed at one end. | |

| Thermometer | Calibrated, with appropriate range and precision. | |

| Heating Oil | Silicone oil or similar, with a high boiling point. | |

| Boiling Point | Small Test Tubes (Fusion tubes) | To hold the liquid sample.[18] |

| Capillary Tubes | Sealed at one end, for use in the Siwoloboff method.[18] | |

| Thermometer | Calibrated, with appropriate range and precision. | |

| Heating Apparatus | Thiele tube with heating oil or a similar controlled heating block.[19] | |

| General | 2-(4-Ethoxyphenoxy)-4-methylaniline | The sample under investigation, finely powdered and dried. |

| Melting Point Reference Standards | E.g., Acetanilide, Benzoic Acid, Caffeine (with certified melting points).[24] | |

| Spatula, Mortar and Pestle | For sample handling and preparation. |

Experimental Protocols

Instrument Calibration and Validation: The Foundation of Trustworthiness

Before any measurements are taken, the temperature sensing capabilities of the apparatus must be verified. This is a non-negotiable step for ensuring data integrity.

Protocol for Thermometer/Apparatus Calibration:

-

Selection of Standards: Choose at least two certified melting point reference standards that bracket the expected melting point of the sample.[24] If the melting point is unknown, a wider range of standards should be used.

-

Melting Point Determination of Standards: Following the protocol in section 4.2.2, determine the melting points of the reference standards.

-

Verification: Compare the observed melting points with the certified values. The apparatus is considered calibrated if the readings are within the acceptable tolerance (typically ±0.5°C).[25][26][27]

-

Adjustment: If the observed values are outside the tolerance, the instrument must be adjusted according to the manufacturer's instructions. If adjustment is not possible, a calibration curve of observed temperature versus certified temperature should be constructed and applied to all subsequent measurements.[28]

-

Record Keeping: Meticulously document all calibration and verification activities.

Melting Point Determination of 2-(4-Ethoxyphenoxy)-4-methylaniline

-

Drying: Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[22][29] Dry the sample under vacuum at a temperature below its expected melting point.

-

Pulverization: Gently grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.[22][29][30] The packed sample height should be 2-3 mm.[29][30][31]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 5-10°C/min) to get a preliminary value.[28][30]

-

Accurate Determination:

-

Set the starting temperature to at least 15-20°C below the expected melting point.[29]

-

Set the heating ramp rate to 1-2°C per minute.[32][31] A slow heating rate is critical for accuracy.

-

Insert the loaded capillary into the apparatus.

-

Observe the sample through the magnified viewer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Replicate Measurements: Perform at least two additional measurements with fresh samples. The results should be reproducible.

-

Apparatus Setup: Clamp the Thiele tube securely to a ring stand. Fill the tube with heating oil to a level just above the top of the side arm.[23]

-

Sample Attachment: Attach the loaded capillary tube to a calibrated thermometer using a small rubber band or a slice of rubber tubing. Position the capillary so that the sample is level with the thermometer bulb.

-

Assembly: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame.[22] The design of the tube will create convection currents that ensure even heat distribution.

-

Observation and Recording: As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute. Record the temperatures T1 (first liquid) and T2 (all liquid) as described above.

Boiling Point Determination using the Siwoloboff Method

Workflow for Siwoloboff Boiling Point Determination

Caption: Workflow for Siwoloboff Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation: Add approximately 0.25-0.5 mL of 2-(4-Ethoxyphenoxy)-4-methylaniline to a small, dry test tube (fusion tube).[20]

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.[18][20]

-

Apparatus Assembly: Attach the fusion tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (such as a Thiele tube) and begin heating gently.[20]

-

Observation: As the temperature rises, air trapped in the capillary will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[20]

-

Cooling and Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The vapor pressure inside the capillary will decrease, and when it drops just below the atmospheric pressure, the liquid will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[18]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg or 101.325 kPa), a correction may be necessary for comparison with literature values, although for a novel compound, reporting the uncorrected value along with the pressure is standard practice.

Data Interpretation and Reporting

Melting Point Data

-

Purity Indication: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a high-purity sample. A broad range (> 2°C) suggests the presence of impurities or that the sample is a mixture of polymorphs.

-

Polymorphism: If different crystallization methods yield samples with different, sharp melting points, it is a strong indication of polymorphism.[10] Further characterization using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) would be warranted.

Boiling Point Data

-

Effect of Pressure: The boiling point is highly dependent on pressure. Always report the atmospheric pressure at which the measurement was taken.

-

Decomposition: If the substance decomposes before or during boiling (indicated by darkening of the liquid or evolution of fumes), a stable boiling point cannot be obtained at that pressure. In such cases, vacuum distillation and determination of the boiling point at reduced pressure may be necessary.

Data Summary Table

| Property | Trial 1 | Trial 2 | Trial 3 | Mean Value | Observations |

| Melting Range (°C) | T1 - T2 | T1 - T2 | T1 - T2 | e.g., Sharp melt, decomposition, color change. | |

| Boiling Point (°C) | T_bp | T_bp | T_bp | ||

| Atmospheric Pressure (kPa) | P_atm | P_atm | P_atm |

Troubleshooting and Field Insights

-

Sintering/Shrinking Before Melting: The sample may shrink or contract in the capillary before melting begins. This is not the start of the melting range. The true melting begins with the appearance of liquid.[22]

-

Sample Sublimation: If the sample sublimes out of the capillary upon heating, the open end of the capillary can be sealed after loading. However, this will create a closed system, and the observed "melting point" will be at an elevated pressure. This observation should be noted.

-

Inconsistent Readings: This is often due to a heating rate that is too fast, poor sample packing, or an uncalibrated thermometer. Systematically re-evaluate each step of the protocol.

-

Darkening of the Sample: Color change or darkening upon heating often indicates decomposition. If this occurs before melting is complete, report the melting point as "melts with decomposition" and the temperature range over which this occurs.

Conclusion: Establishing a Foundational Dataset

The protocols detailed in this guide provide a robust and scientifically sound methodology for determining the melting and boiling points of 2-(4-Ethoxyphenoxy)-4-methylaniline. By adhering to these procedures, particularly with respect to instrument calibration and controlled experimental conditions, researchers can generate high-quality, reliable data. These fundamental physicochemical properties are the first step in building a comprehensive data package for this novel compound, enabling its further development and application in the scientific and industrial arenas.

References

-

Grokipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

-

Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved from [Link]

-

YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis. Retrieved from [Link]

-

Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

- Google Books. (1995, July 27). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point.

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Polymorphism of a Compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments. Retrieved from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-